1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
Description
“1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone” is a chiral small molecule characterized by a pyrrolidine (5-membered nitrogen-containing heterocycle) backbone substituted at the 2-position with a benzyl-methyl-aminomethyl group. Its stereochemistry (S-configuration at the pyrrolidine C2 position) is critical for its biological interactions and synthetic applications.
The compound’s synthesis likely involves multi-step routes, including alkylation of pyrrolidine precursors and subsequent chloroacetylation. However, commercial availability is restricted, as it is listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBWGCCXWBVHV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1C(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone, also known as (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antifungal, and neuroleptic activities.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 275.39 g/mol. The structure comprises a pyrrolidine ring with various substitutions that influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including the compound . In vitro tests have shown that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1 | 0.0039 | S. aureus |
| 2 | 0.025 | E. coli |
These results indicate that the compound can inhibit bacterial growth effectively, with notable activity against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal activity. Studies have reported minimum inhibitory concentration (MIC) values against various fungal strains:
| Fungal Strain | MIC (µM) |
|---|---|
| C. albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that the compound could be a candidate for further development in antifungal therapies .
Neuroleptic Activity
The neuroleptic potential of related compounds has been explored, particularly in their ability to modulate dopaminergic activity. For example, compounds similar to the one discussed have shown efficacy in reducing apomorphine-induced stereotypic behavior in rodent models, indicating potential use in treating psychotic disorders .
Case Studies and Research Findings
Research has focused on structure-activity relationships (SAR) to optimize the biological efficacy of pyrrolidine derivatives:
- Neuroleptic Efficacy : A study evaluated several benzamides and found that modifications, such as introducing a benzyl group on the terminal nitrogen, significantly enhanced neuroleptic activity compared to standard treatments such as haloperidol .
- Antimicrobial Properties : Another investigation into pyrrolidine derivatives revealed that certain modifications led to improved antimicrobial activity, with specific attention to halogen substitutions enhancing bioactivity against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent. The presence of the benzyl-methyl-amino group suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Case Studies
Several studies have explored the effects of similar compounds on the central nervous system (CNS). For instance, derivatives of pyrrolidine have shown promise in modulating dopamine and serotonin receptors, which are crucial in treating conditions such as depression and anxiety .
Synthetic Organic Chemistry
Synthesis Routes
The synthesis of this compound can be achieved through various methods, including:
- N-Alkylation Reactions : Using benzyl chloride and methylamine to introduce the benzyl-methyl-amino group.
- Chlorination : The introduction of the chloro group can be accomplished through electrophilic chlorination techniques.
Table: Synthesis Methods
| Method | Description |
|---|---|
| N-Alkylation | Reaction of pyrrolidine with benzyl chloride |
| Electrophilic Chlorination | Chlorination of ethanone derivatives |
Research and Development
Synthetic Cathinones
The compound is structurally related to synthetic cathinones, which are known for their stimulant effects. Research into these compounds has expanded due to their implications in drug development and understanding addiction mechanisms .
Analytical Chemistry
Characterization Techniques
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing this compound's structure and purity. These techniques provide insights into the molecular interactions and stability under various conditions.
Comparison with Similar Compounds
Heterocyclic Core Differences
- Pyrrolidine vs. Piperidine: The target compound’s pyrrolidine ring (5-membered) confers distinct conformational and electronic properties compared to piperidine analogs (6-membered). Piperidine derivatives, being more flexible, may exhibit improved binding affinity in biological systems due to reduced steric hindrance .
Substituent Variations
- Amino Group Modifications: Benzyl-Methyl vs. Benzyl-Cyclopropyl (): The cyclopropyl group in the latter introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility.
- Positional Isomerism : Piperidine derivatives with substituents at the 3- or 4-position (e.g., vs. 5) demonstrate how regiochemistry impacts molecular interactions. For example, 4-substituted piperidines may exhibit better spatial alignment with target proteins .
Physicochemical Properties
- Molecular Weight : All compounds fall within 294–320 g/mol, adhering to Lipinski’s Rule of Five for drug-likeness.
- Chlorine Reactivity: The chloroethanone group is conserved across analogs, suggesting shared utility in nucleophilic substitution reactions (e.g., forming amides or thioethers) .
Research Implications
While direct pharmacological data for the target compound are lacking, its structural analogs highlight trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
